2-Tert-butyl-5-benzothiazolylacetic acid

Description

3-(Quinolin-4-yloxy)propan-1-ol is a quinoline derivative featuring a hydroxyl-terminated propyl ether group at the 4-position of the quinoline ring. The compound combines the aromatic quinoline scaffold, known for its role in medicinal chemistry (e.g., antimalarial and anticancer applications), with a hydrophilic propanol chain.

Properties

CAS No. |

257632-81-8 |

|---|---|

Molecular Formula |

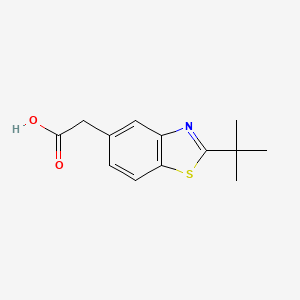

C13H15NO2S |

Molecular Weight |

249.33 g/mol |

IUPAC Name |

2-(2-tert-butyl-1,3-benzothiazol-5-yl)acetic acid |

InChI |

InChI=1S/C13H15NO2S/c1-13(2,3)12-14-9-6-8(7-11(15)16)4-5-10(9)17-12/h4-6H,7H2,1-3H3,(H,15,16) |

InChI Key |

HYHILAFDZBHJHE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC2=C(S1)C=CC(=C2)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 3-(Quinolin-4-yloxy)propan-1-ol with structurally related compounds, emphasizing functional groups, synthesis, and bioactivity.

Table 1: Comparative Analysis of Quinoline Derivatives

Key Observations:

Chalcone-quinoline hybrids (e.g., the compound in ) exhibit broad-spectrum bioactivity due to the α,β-unsaturated ketone moiety, which can undergo Michael addition with biological nucleophiles . In contrast, the alcohol group in the target compound may engage in hydrogen bonding, favoring interactions with hydrophilic enzyme pockets.

Synthesis Complexity: The chalcone derivative is synthesized via Claisen-Schmidt condensation (72% yield), a well-established method for enone formation . 3-(Quinolin-4-yloxy)propan-1-ol likely requires etherification between quinolin-4-ol and a propanol derivative (e.g., epoxide), which may involve milder conditions but lower yields due to steric hindrance.

Physical Properties :

- The chalcone derivative’s high melting point (453–455 K) reflects strong intermolecular π–π interactions and crystalline packing . The target compound’s melting point is unreported but expected to be lower due to hydrogen-bond disruption.

Biological Mechanisms: Chalcone derivatives inhibit enzymes like topoisomerase II or disrupt microbial membranes via hydrophobic interactions. The propanol derivative’s hydroxyl group could target oxidoreductases or enhance cell permeability through amphiphilic properties.

Research Findings and Implications

- Structural Insights: The absence of π–π interactions in 3-(Quinolin-4-yloxy)propan-1-ol (unlike the chalcone analog) may reduce crystallinity but improve solubility, a critical factor in drug formulation .

- Bioactivity Gaps: While chalcone-quinoline hybrids are well-studied, the propanol variant’s efficacy remains speculative. Preliminary in silico studies suggest its hydroxyl group may bind to bacterial efflux pump regulators, a hypothesis requiring experimental validation.

- Synthetic Challenges: Scalability of the target compound’s synthesis needs optimization, as etherification reactions often require catalysts (e.g., Mitsunobu conditions) or protecting groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.